molecular formula C12H17NO2 B4110538 N-(2-methoxyethyl)-2,4-dimethylbenzamide

N-(2-methoxyethyl)-2,4-dimethylbenzamide

Cat. No.: B4110538
M. Wt: 207.27 g/mol
InChI Key: IILHRZFWOCLFFP-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 2-methoxyethylamine moiety attached to the amide nitrogen. Benzamides are widely explored for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, often modulated by substituents on the aromatic ring and the N-alkyl/aryl group .

The synthesis of such compounds typically involves coupling a benzoyl chloride derivative with an amine. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () was synthesized by reacting 2-methoxy-4-methylbenzoyl chloride with 4-chloroaniline . Similarly, the target compound could be synthesized via condensation of 2,4-dimethylbenzoyl chloride with 2-methoxyethylamine.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)8-9)12(14)13-6-7-15-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILHRZFWOCLFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-methoxyethyl)-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence physicochemical properties and bioactivity:

Compound Substituents on Benzamide Ring Key Properties/Activities Reference
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl Enhanced lipophilicity; fluorescence studied for analytical applications
N,2-Dimethylbenzamide 2-methyl, N-methyl Simpler structure; used as a reference in metabolic studies
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo Structural rigidity due to nitro and bromo groups; used in crystallographic studies
Target Compound 2,4-dimethyl Inferred higher lipophilicity than methoxy analogs
  • 2,4-Dimethyl vs. 2-Methoxy-4-Methyl : Methyl groups increase lipophilicity and metabolic stability compared to methoxy substituents, which may enhance solubility via hydrogen bonding .
  • Halogen vs.

N-Substituent Variations

The N-substituent modulates solubility, bioavailability, and target interactions:

Compound N-Substituent Key Properties/Activities Reference
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl Mechanosynthesis via eco-friendly methods; hybrid bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H functionalization
N-(2-Methoxyethyl)-[analogs in ] 2-methoxyethyl (in acrylamides) Anti-inflammatory activity (IC50 < 17 μM)
Target Compound 2-methoxyethyl Inferred improved solubility vs. aromatic N-substituents
  • 2-Methoxyethyl vs. Aromatic Groups : The 2-methoxyethyl group likely enhances water solubility compared to bulky aromatic N-substituents (e.g., diphenylethyl in ) due to its ether oxygen and flexible chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2,4-dimethylbenzamide
Reactant of Route 2
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N-(2-methoxyethyl)-2,4-dimethylbenzamide

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